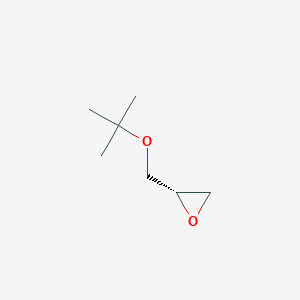

(+)-tert-Butyl glycidyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRUJUEMVAZLM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267350 | |

| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130232-97-2 | |

| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130232-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl glycidyl ether, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL GLYCIDYL ETHER, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28UV61J7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-tert-Butyl glycidyl ether chemical structure and properties

An In-depth Technical Guide to (+)-tert-Butyl Glycidyl (B131873) Ether for Researchers and Drug Development Professionals

Introduction

(+)-tert-Butyl glycidyl ether, a chiral epoxide, is a significant building block in modern organic synthesis and materials science. Its unique structural features, particularly the presence of a reactive epoxide ring and a bulky tert-butyl group, make it a versatile precursor for a wide range of applications. For researchers, scientists, and professionals in drug development, this compound offers a valuable scaffold for introducing chirality and specific functionalities into complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, synthesis, and key applications, with a focus on its utility in research and development.

Chemical Structure and Identification

This compound is the (S)-enantiomer of the tert-butyl glycidyl ether molecule. The structure consists of a central three-membered epoxide ring, an ether linkage, and a sterically demanding tert-butyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane |

| Synonyms | S-(+)-tert-butyl glycidyl ether, (2S)-2-(tert-butoxymethyl)oxirane |

| CAS Number | 130232-97-2 |

| Molecular Formula | C₇H₁₄O₂[1][2] |

| Molecular Weight | 130.18 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)OC[C@@H]1CO1 |

| InChIKey | SFJRUJUEMVAZLM-LURJTMIESA-N[3] |

Physicochemical Properties

The physical and chemical properties of tert-butyl glycidyl ether are crucial for its handling, storage, and application in various reaction conditions. It is a clear, colorless liquid with limited solubility in water.[4][5][6]

Table 2: Summary of Physicochemical Properties of tert-Butyl Glycidyl Ether (Racemic)

| Property | Value |

| Appearance | Clear colorless liquid[4][6] |

| Density | 0.917 g/mL at 25 °C[4][7] |

| Boiling Point | 150-152 °C[6] |

| Melting Point | -70 °C[6] |

| Refractive Index | n20/D 1.417[4][7] |

| Flash Point | 41 °C (105.8 °F) - closed cup[7] |

| Water Solubility | Slightly soluble; 10 to 50 mg/mL at 23 °C[5][6] |

Reactivity and Chemical Behavior

The chemical utility of this compound is dominated by the reactivity of its epoxide ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to its use as a synthetic building block. The reaction can be catalyzed by both acids and bases, allowing for the introduction of a wide variety of functional groups.

As an ether, it can also form unstable peroxides upon exposure to oxygen and can act as a base, forming salts with strong acids.[4][5]

References

- 1. tert-Butyl glycidyl ether [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H14O2 | CID 11768605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL GLYCIDYL ETHER | 7665-72-7 [chemicalbook.com]

- 5. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. tert-Butyl glycidyl ether 99 7665-72-7 [sigmaaldrich.com]

(2S)-2-(tert-butoxymethyl)oxirane IUPAC name and synonyms

An In-depth Technical Guide to (2S)-2-(tert-butoxymethyl)oxirane for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

(2S)-2-(tert-butoxymethyl)oxirane is a chiral epoxide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its precise stereochemistry makes it an important intermediate for creating complex molecules with specific biological activities.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane [1].

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Table 1: Synonyms for (2S)-2-(tert-butoxymethyl)oxirane

| Synonym | Reference |

| (+)-tert-Butyl glycidyl (B131873) ether | [1] |

| S-(+)-tert-butyl glycidyl ether | [1] |

| tert-Butyl glycidyl ether, (+)- | [1] |

| (S)-(+)-Tert-butyl glycidyl ether | [1] |

| Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S)- | [1] |

| (2S)-2-[(tert-butoxy)methyl]oxirane | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-(tert-butoxymethyl)oxirane is provided below. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for (2S)-2-(tert-butoxymethyl)oxirane

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.917 g/mL at 25 °C | [4] |

| Boiling Point | 152 °C at 760 mmHg | [4] |

| Melting Point | -70 °C | [4] |

| Flash Point | 43.3 °C | [4] |

| Refractive Index | n20/D 1.417 | |

| CAS Registry Number | 130232-97-2 | [1] |

Role in Synthetic Chemistry

(2S)-2-(tert-butoxymethyl)oxirane is a key chiral intermediate in the synthesis of various complex organic molecules. Its utility stems from the reactive epoxide ring, which can be opened by a wide range of nucleophiles in a regio- and stereoselective manner. This allows for the introduction of new functional groups and the extension of the carbon chain with a defined stereochemistry. A significant application is in the synthesis of pharmacologically active compounds, such as antagonists for the CCR1 chemokine receptor, which are investigated for the treatment of inflammatory and autoimmune diseases[5].

Below is a generalized workflow illustrating the use of (2S)-2-(tert-butoxymethyl)oxirane as a building block in a multi-step synthesis.

References

- 1. (+)-tert-Butyl glycidyl ether | C7H14O2 | CID 11768605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl glycidyl ether [webbook.nist.gov]

- 3. Butyl glycidyl ether | C7H14O2 | CID 17049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(tert-Butoxymethyl)oxirane | CAS 7665-72-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl glycidyl (B131873) ether (t-BGE) is an aliphatic glycidyl ether characterized by the presence of a bulky tert-butyl group and a reactive epoxide ring. This unique combination of a sterically hindered, non-polar group with a highly reactive functional group makes t-BGE a valuable chemical intermediate in a variety of applications, from the formulation of epoxy resins to the synthesis of more complex molecules. In the realm of drug development, t-BGE and related glycidyl ethers serve as versatile building blocks for the creation of novel chemical entities and drug delivery systems. The high reactivity of the epoxide ring allows for facile introduction of a 2-hydroxy-3-alkoxypropyl scaffold, a common motif in many biologically active compounds.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl glycidyl ether. It is intended to be a resource for researchers and professionals who are either currently working with or considering the use of this compound in their experimental workflows. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key chemical transformations.

Physical Properties

The physical properties of tert-butyl glycidyl ether are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 150-152 °C at 760 mmHg | [1][2] |

| Melting Point | -70 °C | [1][2] |

| Density | 0.917 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.417 | [2] |

| Flash Point | 55 °C (closed cup) | [1][2] |

| Water Solubility | 10 to 50 mg/mL at 23 °C | [4] |

Chemical Properties

The chemical behavior of tert-butyl glycidyl ether is primarily dictated by the presence of the ether linkage and the highly strained three-membered epoxide ring.

| Property | Description | Reference(s) |

| Reactivity | The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the most significant aspect of its chemical reactivity. It can act as a base and may react violently with strong oxidizing agents.[1][4] | [1][4] |

| Stability | Ethers, including t-BGE, can form unstable peroxides upon exposure to oxygen. It is advisable to store it under an inert atmosphere.[4] | [4] |

| Key Reactions | The most common reaction is the ring-opening of the epoxide by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is the basis for its use in epoxy resin chemistry and as a synthetic building block.[1] | [1] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum of tert-butyl glycidyl ether would be expected to show signals corresponding to the tert-butyl protons (a singlet around 1.2 ppm), and the protons of the glycidyl group, which would appear as a more complex multiplet system in the 2.5-3.5 ppm region. |

| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the three carbons of the glycidyl moiety. |

| Mass Spectrometry | The mass spectrum of tert-butyl glycidyl ether would likely show a molecular ion peak, although it may be weak. The most prominent peak is often the base peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. |

| Infrared (IR) | The IR spectrum would exhibit characteristic C-O-C stretching frequencies for the ether linkage and the epoxide ring. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of tert-butyl glycidyl ether, based on established standards.

Determination of Boiling Point (Adapted from OECD Guideline 103)[5][6]

This method describes the determination of the boiling point of a liquid.

-

Apparatus:

-

A boiling tube placed within a liquid bath with a heating source.

-

A calibrated thermometer.

-

A boiling capillary sealed approximately 1 cm from its lower end.

-

-

Procedure:

-

Place the sample of tert-butyl glycidyl ether into the boiling tube.

-

Position the boiling tube in the liquid bath, ensuring it is in close contact with the thermometer.

-

Place the boiling capillary into the boiling tube with the open end downwards.

-

Gradually heat the liquid bath.

-

Observe the sample. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary.

-

Record the temperature at which a steady stream of bubbles is observed.

-

Briefly cool the apparatus and note the temperature at which the liquid begins to rise rapidly into the capillary. This is the boiling point.

-

Determination of Density (Adapted from ASTM D1480)[7][8]

This method is suitable for determining the density of viscous materials using a Bingham pycnometer.

-

Apparatus:

-

Bingham pycnometer.

-

Constant-temperature bath.

-

Calibrated thermometer.

-

Analytical balance.

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with tert-butyl glycidyl ether, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the constant-temperature bath until it reaches thermal equilibrium at the desired temperature (e.g., 25 °C).

-

Adjust the volume of the liquid to the fiducial mark.

-

Remove the pycnometer from the bath, wipe it dry, and allow it to return to room temperature.

-

Weigh the filled pycnometer and record the mass.

-

Calculate the density by dividing the mass of the liquid by the calibrated volume of the pycnometer.

-

Determination of Kinematic Viscosity (Adapted from ASTM D445)[9][10]

This method determines the kinematic viscosity of transparent liquids.

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

Constant-temperature bath.

-

Calibrated thermometer.

-

Timer.

-

-

Procedure:

-

Select a clean, dry, calibrated viscometer appropriate for the expected viscosity of tert-butyl glycidyl ether.

-

Charge the viscometer with the sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the constant-temperature bath, ensuring it is held in a vertical position.

-

Allow the viscometer to reach thermal equilibrium (typically 30 minutes).

-

Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.

-

Allow the sample to flow freely down the capillary.

-

Measure the time required for the meniscus to pass from the first timing mark to the second.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

-

Applications in Drug Development & Synthesis

While not a therapeutic agent itself, tert-butyl glycidyl ether's reactive epoxide functionality makes it a useful building block in the synthesis of potentially bioactive molecules. A key application is in the synthesis of β-amino alcohols, a common pharmacophore found in many drug classes, including β-blockers.

The reaction involves the nucleophilic ring-opening of the epoxide by an amine. The bulky tert-butyl group can influence the regioselectivity of the attack and the physicochemical properties of the final product.

Caption: General workflow for the synthesis of β-amino alcohols from tert-butyl glycidyl ether.

The logical relationship for the nucleophilic ring-opening of tert-butyl glycidyl ether by an amine can be visualized as follows:

Caption: Nucleophilic ring-opening of tert-butyl glycidyl ether by an amine.

Conclusion

Tert-butyl glycidyl ether is a versatile chemical with a well-defined set of physical and chemical properties. Its utility as a reactive diluent and a synthetic intermediate, particularly in the construction of molecules with potential biological activity, makes it a compound of interest for researchers in both materials science and drug development. A thorough understanding of its properties and the experimental methods for their determination is essential for its safe and effective use in the laboratory.

References

Spectroscopic Data of (+)-tert-Butyl Glycidyl Ether: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-tert-butyl glycidyl (B131873) ether, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for (+)-tert-butyl glycidyl ether, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.14 | m | 1H | H-2 (epoxide CH) |

| ~2.78 | dd | 1H | H-3a (epoxide CH₂) |

| ~2.59 | dd | 1H | H-3b (epoxide CH₂) |

| ~3.65 | dd | 1H | H-1a (CH₂-O) |

| ~3.35 | dd | 1H | H-1b (CH₂-O) |

| 1.19 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~72.9 | -C (CH₃)₃ |

| ~62.9 | C H₂-O |

| ~51.0 | C H (epoxide) |

| ~44.2 | C H₂ (epoxide) |

| ~27.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³ C-H) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~915, 840 | Medium-Strong | Epoxide ring vibrations (asymmetric and symmetric stretching) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for the analysis of small molecules like this compound.[3] The mass spectrum of tert-butyl glycidyl ether is available from the NIST WebBook.[4]

| m/z | Relative Intensity | Assignment |

| 130 | ~5% | [M]⁺ (Molecular Ion) |

| 115 | ~20% | [M - CH₃]⁺ |

| 73 | ~100% | [M - C₄H₉O]⁺ or [C₄H₉O]⁺ |

| 57 | ~80% | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | ~30% | [C₃H₇]⁺ |

| 41 | ~45% | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[3] The spectra are recorded on a high-resolution NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H NMR.

IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is commonly acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3] The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

References

S-(+)-tert-Butyl Glycidyl Ether: A Chiral Building Block for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of S-(+)-tert-butyl glycidyl (B131873) ether, with a particular focus on its chirality and optical activity. It includes detailed experimental protocols for its synthesis and analysis, as well as a discussion of its applications in drug development and polymer chemistry.

Physicochemical and Optical Properties

S-(+)-tert-butyl glycidyl ether is the (S)-enantiomer of the chiral epoxide tert-butyl glycidyl ether. Its stereochemistry is a critical attribute, making it a valuable building block in the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical industry. The physical and chemical properties of tert-butyl glycidyl ether are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless liquid |

| Density | 0.917 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

| Specific Rotation [α]²⁰D | +8° (c=1, CHCl₃) (inferred) |

| CAS Number | 7665-72-7 (racemate) |

Note: The specific rotation for (R)-(-)-tert-Butyl Glycidyl Ether is reported as [α]²⁰D -8° (c=1, CHCl₃)[1]. As enantiomers have equal and opposite optical rotations, the value for the S-(+) enantiomer is inferred to be +8° under the same conditions.

Chirality and Optical Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. S-(+)-tert-butyl glycidyl ether possesses a single chiral center at the C2 position of the oxirane ring, which gives rise to its optical activity. This means that a solution of S-(+)-tert-butyl glycidyl ether rotates the plane of plane-polarized light in a clockwise direction, denoted by the (+) sign. The magnitude of this rotation is a characteristic property of the molecule and is used to determine its enantiomeric purity.

The relationship between the chiral structure of S-(+)-tert-butyl glycidyl ether and its observed optical activity is a direct consequence of the differential interaction of the enantiomers with plane-polarized light.

References

An In-Depth Technical Guide to the Mechanism of Epoxide Ring-Opening Reactions for Glycidyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the ring-opening reactions of glycidyl (B131873) ethers, a critical class of intermediates in polymer chemistry and pharmaceutical development. The high reactivity of the strained three-membered epoxide ring makes these compounds versatile synthons for a variety of chemical transformations.[1] Understanding the kinetics, regioselectivity, and stereochemistry of these reactions is paramount for controlling product formation and designing novel molecular architectures.

Core Reaction Mechanisms

The reactivity of the glycidyl ether epoxide ring is driven by significant ring strain, estimated to be around 13 kcal/mol.[2] This inherent instability facilitates nucleophilic attack under both acidic and basic conditions, proceeding via mechanisms with SN1 and SN2 characteristics.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. The mechanism can be considered a hybrid between SN1 and SN2 pathways.[3]

The process unfolds as follows:

-

Protonation: The epoxide oxygen is protonated by an acid catalyst (e.g., H₃O⁺ or Lewis acids like BF₃·OEt₂), forming a protonated epoxide intermediate.

-

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons of the epoxide. The regioselectivity of this attack is dependent on the substitution pattern of the glycidyl ether. While the reaction has significant SN2 character (backside attack), a partial positive charge develops on the carbon atoms. Attack generally occurs at the more substituted carbon atom if it can stabilize the partial positive charge, an SN1-like characteristic.[4][5][6] However, for terminal epoxides like most glycidyl ethers, the attack often occurs at the less sterically hindered primary carbon.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final 1,2-disubstituted product, regenerating the acid catalyst.

The acid-catalyzed opening of the epoxide ring results in trans or anti stereochemistry in the product due to the backside attack of the nucleophile.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics based on the base-catalyzed mechanism of a click reaction between glycol dimercaptoacetate and glycidyl phenyl ether - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26477H [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

(+)-tert-Butyl glycidyl ether as a chiral epoxide monomer

An In-Depth Technical Guide to (+)-tert-Butyl Glycidyl (B131873) Ether as a Chiral Epoxide Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-tert-butyl glycidyl ether ((+)-tBGE), a chiral epoxide monomer of significant interest in polymer science and medicinal chemistry. Its unique combination of a bulky tert-butyl group and a reactive chiral epoxide ring makes it a valuable building block for the synthesis of advanced materials and complex organic molecules. This document details its physicochemical properties, synthesis routes, polymerization behavior, experimental protocols, and key applications.

Physicochemical Properties

This compound, also known by its IUPAC name (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane, is a flammable liquid.[1][2] The bulky tert-butyl group imparts unique solubility characteristics and influences the properties of polymers derived from it.[3] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of tert-Butyl Glycidyl Ether

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | [1] |

| CAS Number | 130232-97-2 ((+)-enantiomer) | [1] |

| 7665-72-7 (racemic) | [2] | |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][4] |

| Appearance | Liquid | [2] |

| Boiling Point | ~152 °C (306 °F) at 760 mmHg | [5] |

| Density | 0.917 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.417 | [2] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |

| Water Solubility | 10 to 50 mg/mL at 23 °C |[5] |

Synthesis of Enantiopure this compound

The production of enantiomerically pure (+)-tBGE is crucial for its application in chiral materials. The primary strategies involve the kinetic resolution of a racemic mixture or direct asymmetric synthesis.

-

Kinetic Resolution : This is a common method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or enzyme, leaving the other enantiomer unreacted and thus isolated.

-

Biocatalysis : Enzymes such as epoxide hydrolases (EHs) offer a highly selective and environmentally friendly route. For instance, the fungus Aspergillus niger has been shown to have enantioselective EH activity for tert-butyl glycidyl ether.[4]

-

Catalytic Resolution : Chiral dinuclear metal complexes, such as certain Al(III) catalyst systems, can effectively resolve racemic epoxides during polymerization by selectively reacting with one enantiomer.[4]

-

-

Asymmetric Epoxidation : This approach involves the direct synthesis of the chiral epoxide from an achiral precursor using a chiral catalyst. Transition-metal complexes, such as those involving titanium and chiral ligands like (S)-1,1'-binaphthol (BINOL), are effective for catalyzing such asymmetric reactions.[4]

-

Chemical Synthesis from Halohydrins : A process exists for producing racemic tBGE by reacting a glycerol (B35011) α-monohalohydrin with isobutylene, followed by dehydrohalogenation with a base like sodium hydroxide (B78521) to form the epoxide ring.[6] Adapting this with chiral reagents could potentially yield an enantioselective route.

Polymerization Methodologies

(+)-tBGE serves as a monomer for ring-opening polymerization (ROP) to synthesize chiral polyethers. The polymerization can proceed through either anionic or cationic mechanisms, yielding polymers with distinct architectures.

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization of tBGE, particularly the monomer-activated method, allows for the synthesis of well-defined, linear poly(tert-butyl glycidyl ether) (PtBGE) with controlled high molar masses (up to 85,000 g/mol ) and narrow chain dispersity.[7][8] This method typically employs a binary initiating system.[8]

-

Initiating System : A common system consists of an initiator, such as tetraoctylammonium bromide (NOct₄Br), and a monomer activator, like triisobutylaluminum (B85569) (i-Bu₃Al).[7][8] Phosphazene bases (e.g., tBuP₄) combined with an alcohol initiator (e.g., benzyl (B1604629) alcohol) are also effective.[9]

-

Mechanism : The activator coordinates to the oxygen of the monomer's epoxide ring, making it more susceptible to nucleophilic attack by the initiator and the growing polymer chain. This "activated monomer" mechanism facilitates controlled polymerization.

-

Reactivity : The polymerization rate of tBGE is comparable to that of propylene (B89431) oxide but significantly lower than ether-containing epoxides like benzyl glycidyl ether (BnGE) or allyl glycidyl ether (AGE).[9]

Table 2: Representative Data for Monomer-Activated Anionic Polymerization of tBGE

| Initiator System | [M]/[I] Ratio | Temp (°C) | Mₙ ( g/mol ) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| NOct₄Br / i-Bu₃Al | 100 | 0 | 14,000 | 1.15 | [8] |

| NOct₄Br / i-Bu₃Al | 200 | 0 | 25,500 | 1.16 |[8] |

Cationic Ring-Opening Polymerization

Cationic polymerization of tBGE, often initiated by strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can lead to more complex polymer architectures, including cyclic polymers.[3]

-

Mechanism : This process can proceed via a zwitterionic ring expansion polymerization. However, it is often complicated by side reactions, such as chain transfer to the monomer, where the glycidyl oxygen of a monomer attacks the growing chain end.

-

Products : The reaction often yields a bimodal molecular weight distribution, consisting of low molecular weight cyclic chains and higher molecular weight linear or cyclic polymers. Non-cyclic byproducts are also common.

-

Control : Achieving controlled polymerization is challenging, with outcomes highly dependent on reaction conditions like solvent, temperature, and monomer-to-initiator ratio. Photoinitiated cationic polymerization using onium salts is another viable method.[10][11]

Table 3: Representative Data for Cationic Polymerization of tBGE with B(C₆F₅)₃

| Solvent | [M]/[I] Ratio | Temp (°C) | Mₙ (kDa) | Dispersity (Đ) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Toluene | 450 | 25 | 0.7 (low MW fraction) | 1.1 | Cyclic | |

| Toluene | 450 | 25 | 3.0 (high MW fraction) | 1.3 | Cyclic + Linear | |

| Bulk (no solvent) | 450 | 25 | 1.0 (low MW fraction) | 1.1 | Cyclic |

| Bulk (no solvent) | 450 | 25 | 5.8 (high MW fraction) | 1.5 | Cyclic + Linear | |

Experimental Protocols

The following protocols are generalized from published literature and should be adapted and optimized for specific laboratory conditions and desired outcomes. All procedures involving anionic or cationic polymerization require strict anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Cationic Polymerization of tBGE in Solution[10]

-

Preparation : Flame-dry a round-bottom flask under vacuum and backfill with argon.

-

Monomer Addition : Introduce freshly distilled tert-butyl glycidyl ether (tBGE) into the flask via syringe, followed by the addition of anhydrous toluene.

-

Initiator Addition : In a separate vial, dissolve the B(C₆F₅)₃ initiator in anhydrous toluene. Add this solution to the stirring monomer solution.

-

Reaction : Allow the reaction to stir at a controlled temperature (e.g., 25 °C) for the desired duration (e.g., 24-96 hours). Monitor conversion via ¹H-NMR if desired.

-

Quenching : Terminate the polymerization by adding a quenching agent, such as acetonitrile.

-

Purification : Dissolve the mixture in a solvent like dichloromethane (B109758) (DCM) and pass it through a column of basic alumina (B75360) to remove the catalyst.

-

Isolation : Remove the solvent under reduced pressure (rotary evaporator) and dry the resulting polymer in a vacuum oven at 80 °C to yield a viscous product.

Protocol 2: Monomer-Activated Anionic ROP of tBGE[8][13]

-

Preparation : Assemble a flame-dried, argon-purged reactor equipped with a magnetic stirrer.

-

Solvent and Monomer : Add anhydrous solvent (e.g., THF or toluene) and freshly distilled tBGE monomer to the reactor.

-

Activator Addition : Introduce the monomer activator (e.g., triisobutylaluminum) to the solution and stir.

-

Initiation : Add the initiator (e.g., a titrated solution of potassium naphthalenide in THF or tetraoctylammonium bromide) to begin the polymerization.

-

Reaction : Maintain the reaction at a controlled low temperature (e.g., 0 °C) for several hours.

-

Termination : Quench the reaction by adding degassed methanol.

-

Purification and Isolation : Precipitate the polymer in a non-solvent (e.g., cold methanol), centrifuge to collect the product, and dry under vacuum.

Applications in Research and Development

The unique chiral structure of (+)-tBGE and its resulting polymers opens avenues in materials science and drug development.

-

Chiral Polymer Science : As an enantiopure monomer, (+)-tBGE is used to synthesize chiral polyethers.[4] The stereochemistry of the monomer directly influences the tacticity, crystallinity, and ultimately the physical and material properties of the final polymer.[4]

-

Drug Development and Medicinal Chemistry :

-

Chiral Scaffolds : The glycidyl ether moiety is a versatile electrophilic group used to introduce the 2-hydroxy-3-alkoxypropyl scaffold into molecules.[3] This motif is present in many biologically active compounds, making (+)-tBGE a valuable precursor for novel therapeutic agents.[3]

-

Drug Delivery : Glycidyl ethers are used as crosslinkers to create hydrogels and nanoparticles for controlled drug release applications.[12] The properties of poly(tBGE), such as its hydrophobicity, can be leveraged to modulate drug loading and release profiles.

-

-

Reactive Diluents : In a broader context, racemic tBGE can be used as a reactive diluent in epoxy resin formulations to reduce viscosity and improve processability.[3][13] The monomer co-reacts and becomes part of the final polymer network.[3]

References

- 1. This compound | C7H14O2 | CID 11768605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 叔丁基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. (-)-tert-Butyl Glycidyl Ether|Chiral Reagent for Research [benchchem.com]

- 5. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CA1058197A - Process for making tert.-butyl glycidyl ether - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Cationic photopolymerization of alkyl glycidyl ethers | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. sacheminc.com [sacheminc.com]

An In-depth Technical Guide to the Solubility of tert-Butyl Glycidyl Ether in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl glycidyl (B131873) ether (TBGE), a versatile chemical intermediate used in various industrial and research applications, including in the development of novel therapeutics and advanced polymer materials.[1] This document outlines the known solubility of TBGE in water and its general miscibility with organic solvents, details experimental protocols for solubility determination, and presents a relevant synthetic pathway.

Introduction to tert-Butyl Glycidyl Ether

tert-Butyl glycidyl ether (CAS No. 7665-72-7) is a glycidyl ether characterized by the presence of a bulky tert-butyl group.[2] This structural feature imparts unique physicochemical properties, including hydrophobicity, which influences its solubility in various media.[3] TBGE is a key building block in organic synthesis, often utilized for its reactive epoxide ring that can undergo ring-opening reactions with a variety of nucleophiles.[4] Its applications range from a reactive diluent in epoxy resins to a monomer in the synthesis of specialized polymers.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl glycidyl ether is presented in Table 1.

Table 1: Physicochemical Properties of tert-Butyl Glycidyl Ether

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [6] |

| Molecular Weight | 130.18 g/mol | [6] |

| Appearance | Clear, colorless liquid | [6] |

| Density | 0.917 g/mL at 25 °C | |

| Boiling Point | 150-152 °C | [6] |

| Melting Point | -70 °C | [6] |

| Flash Point | 41 °C (closed cup) | |

| Refractive Index | n20/D 1.417 |

Solubility Data

Quantitative solubility data for tert-butyl glycidyl ether in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, its general miscibility can be inferred. The bulky, nonpolar tert-butyl group suggests good solubility in nonpolar and moderately polar organic solvents, a principle often summarized as "like dissolves like".[7]

3.1. Solubility in Water

tert-Butyl glycidyl ether is reported to be slightly soluble in water.[6] One source quantifies this solubility as 10 to 50 mg/mL at 73°F (23°C).[8]

3.2. Solubility in Organic Solvents

While precise quantitative data is limited, the miscibility of TBGE with common organic solvents can be estimated based on the properties of similar compounds like n-butyl glycidyl ether, which is soluble in acetone, benzene, ether, and alcohol. The hydrophobic tert-butyl group in TBGE is expected to enhance its solubility in nonpolar organic solvents.[3] A qualitative summary of the expected solubility of TBGE is presented in Table 2.

Table 2: Qualitative Solubility of tert-Butyl Glycidyl Ether in Common Organic Solvents

| Solvent Class | Solvent Example(s) | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The ether linkage can form hydrogen bonds with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Similar polarity and potential for dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar alkyl group of TBGE interacts favorably with aromatic solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | TBGE is expected to be soluble due to its overall low polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran | Miscible | "Like dissolves like" principle; both are ethers. |

| Alkanes | Hexane, Heptane | Soluble to Miscible | The nonpolar nature of both solute and solvent favors solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following generalized experimental protocol for determining the miscibility of a liquid in a liquid solvent can be adapted for tert-butyl glycidyl ether. This method is based on the visual determination of miscibility.

Objective: To determine the miscibility of tert-butyl glycidyl ether in a selection of organic solvents at a specified temperature.

Materials:

-

tert-Butyl glycidyl ether (purity >99%)

-

Selected organic solvents (e.g., ethanol, acetone, toluene, hexane) of analytical grade

-

Calibrated pipettes or micropipettes

-

Vials or test tubes with secure caps

-

Vortex mixer

-

Temperature-controlled water bath or incubator

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the tert-butyl glycidyl ether and the selected organic solvents to the desired experimental temperature (e.g., 25 °C) by placing them in a temperature-controlled environment for a sufficient period.

-

Addition of Solvent: To a clean, dry vial, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent using a calibrated pipette.

-

Addition of Solute: Carefully add a small, known volume (e.g., 0.1 mL) of tert-butyl glycidyl ether to the solvent in the vial.

-

Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: After mixing, allow the vial to stand undisturbed at the controlled temperature for a few minutes. Visually inspect the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Incremental Addition: If the initial mixture is a single, clear phase (miscible), continue to add small, known increments of tert-butyl glycidyl ether (e.g., 0.1 mL at a time), vortexing and observing after each addition.

-

Determining the Miscibility Limit: Continue the incremental additions until the solution becomes cloudy or separates into two distinct layers. The total volume of tert-butyl glycidyl ether added before phase separation occurs represents the solubility limit under the experimental conditions.

-

Data Recording: Record the volumes of both the solvent and the solute used, the experimental temperature, and the observations (miscible, immiscible, or partially miscible).

-

Repeatability: For accuracy, perform the experiment in triplicate for each solvent.

Visualization of a Key Synthetic Pathway

tert-Butyl glycidyl ether is a valuable precursor for the synthesis of various bioactive molecules. A common and important reaction is the nucleophilic ring-opening of the epoxide by an amine to form β-amino alcohols, a structural motif present in many pharmaceutical compounds.[5] The following diagram illustrates this general synthetic pathway.

Caption: Synthesis of β-amino alcohols from tert-butyl glycidyl ether.

Conclusion

References

- 1. n-Butyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl glycidyl ether 99 7665-72-7 [sigmaaldrich.com]

- 3. Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8 [smolecule.com]

- 4. (-)-tert-Butyl Glycidyl Ether|Chiral Reagent for Research [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. education.com [education.com]

- 8. T-BUTYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of Tert-Butyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for tert-butyl glycidyl (B131873) ether (t-BGE). The information compiled herein is intended to support research, development, and safety assessments where t-BGE is utilized as a reactive intermediate, a monomer, or a modifying agent in various chemical and pharmaceutical applications. This document presents key thermochemical and physical properties in a structured format, outlines the fundamental experimental methodologies for their determination, and visualizes a key reaction pathway.

Core Thermochemical and Physical Data

The following tables summarize the key quantitative data for tert-butyl glycidyl ether, facilitating easy comparison and reference.

Table 1: Thermochemical Properties of Tert-Butyl Glycidyl Ether

| Property | State | Value (kJ/mol) | Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -318.8 ± 1.1 | N/A | Slivinsky, Dolidze, et al., 1993[1] |

| Gas | -319.7 ± 2.7 | Ccb | Van-Chin-Syan and Kachurina, 1987[1] | |

| Gas | -322 ± 2 | Ccb | Zaikin, Wang, et al., 1975[1] | |

| Liquid | -369 ± 1 | Ccb | Slivinsky, Dolidze, et al., 1993 | |

| Liquid | -370 ± 3 | Ccb | Zaikin, Van-Chin-Syan, et al., 1973 | |

| Liquid | -369 ± 1 | Ccb | Zaikin, Van Chin Syan, et al., 1972 | |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -4387 ± 1 | Ccb | Slivinsky, Dolidze, et al., 1993 |

| Liquid | -4385 ± 3 | Ccb | Zaikin, Van-Chin-Syan, et al., 1973 | |

| Liquid | -4387 ± 1 | Ccb | Zaikin, Van Chin Syan, et al., 1972 | |

| Molar Enthalpy of Vaporization (ΔvapH°) | - | 50.22 ± 0.35 | N/A | [1] |

| Ideal Gas Heat Capacity (Cp,gas) | Gas | See Cheméo for data | N/A | Cheméo[2] |

Method Abbreviation: Ccb - Combustion Calorimetry; N/A - Not Available in the direct search results.

Table 2: Physical Properties of Tert-Butyl Glycidyl Ether

| Property | Value | Units | Reference |

| Molecular Formula | C₇H₁₄O₂ | - | [3] |

| Molecular Weight | 130.18 | g/mol | [3] |

| Boiling Point | 150-152 | °C | [4] |

| Density | 0.917 | g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.417 | - | [3] |

| Flash Point | 55 | °C | [4] |

| Melting Point | -70 | °C | [4] |

Experimental Protocols

The thermochemical data presented in this guide are determined through precise and established experimental techniques. The following sections provide a detailed overview of the methodologies for the key experiments cited.

Determination of Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion of liquid tert-butyl glycidyl ether is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Methodology Details:

-

Sample Preparation: A known mass of liquid tert-butyl glycidyl ether is accurately weighed into a crucible. A fuse wire of known mass and combustion energy is attached, dipping into the sample.

-

Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." The bomb is then sealed and pressurized with an excess of pure oxygen. This assembly is submerged in a precisely measured quantity of water within an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

-

Ignition and Data Acquisition: The system is allowed to come to thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion to determine the total temperature change (ΔT).

-

Calculation: The heat of combustion at constant volume (ΔU) is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion (ΔH°) is then calculated from ΔU° using the relationship ΔH° = ΔU° + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is determined by measuring the vapor pressure of tert-butyl glycidyl ether at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Experimental Workflow:

Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Methodology Details:

-

Apparatus: A sample of tert-butyl glycidyl ether is placed in a container connected to a pressure measurement device (e.g., a manometer) and a vacuum line to remove air. The container is placed in a temperature-controlled bath.

-

Measurement: The temperature of the bath is precisely controlled and varied. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure of the liquid is measured.

-

Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) yields a straight line.

-

Calculation: The enthalpy of vaporization (ΔvapH°) is calculated from the slope of this line, as the slope is equal to -ΔvapH°/R, where R is the ideal gas constant.

Key Reaction Pathway: Acid-Catalyzed Cleavage

Tert-butyl glycidyl ether, like other tert-butyl ethers, is susceptible to cleavage under acidic conditions. This reaction proceeds through a mechanism that takes advantage of the stability of the tertiary carbocation intermediate that is formed. The reaction can proceed via either an Sₙ1 or E1 pathway.

Caption: Logical pathways for the acid-catalyzed cleavage of tert-butyl glycidyl ether.

References

Potential Research Applications of Chiral Polyethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core research applications of chiral polyethers, a class of macromolecules distinguished by their stereospecific architecture. The unique three-dimensional structures of these polymers have positioned them as critical tools in enantioselective processes, with significant implications for asymmetric catalysis, chiral recognition and separation, and advanced drug delivery systems. This document provides a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a research setting.

Asymmetric Catalysis

Chiral polyethers have emerged as powerful ligands and catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Their well-defined chiral microenvironments facilitate stereoselective transformations, often with high efficiency and enantioselectivity.

Chiral Polymeric Catalysts in Asymmetric Reactions

Polymeric chiral catalysts derived from monomers such as cinchona alkaloids and binaphthyl derivatives have demonstrated high enantioselectivities in various asymmetric reactions. These polymeric structures offer advantages over their low-molecular-weight counterparts, including ease of recovery and recyclability without significant loss of catalytic activity.[1]

Quantitative Data: Asymmetric Catalysis

| Catalyst/Polymer Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Chiral Polyether Ionic Liquid (Ru-3) | Asymmetric Hydrogenation | Methyl acetoacetate | Methyl β-hydroxybutyrate | 97 | >99 | [1] |

| Cinchona Alkaloid-based Chiral Polyesters | Michael Addition | Anthrone and trans-β-nitrostyrene | Michael adduct | up to 92 | up to 97 | [1] |

| Main-chain Chiral Quaternary Ammonium (B1175870) Polymers | Benzylation | N-(diphenylmethylidene)glycine tert-butyl ester | Benzylated product | Not specified | Not specified | [1] |

| Phenolic-based Chiral Polymers | Michael Addition | Not specified | Michael adduct | up to 99 | High | [1] |

Experimental Protocol: Asymmetric Hydrogenation using a Chiral Polyether Ionic Liquid Catalyst

This protocol outlines a general procedure for the asymmetric hydrogenation of β-keto esters using a Ruthenium-based chiral phosphine-functionalized polyether ionic liquid (CPF-PIL) catalyst.

Materials:

-

β-keto ester substrate (e.g., methyl acetoacetate)

-

Chiral phosphine-functionalized polyether ionic liquid (CPF-PIL) catalyst (e.g., Ru-3)

-

Methanol (B129727) (solvent)

-

Hydrogen gas (H₂)

-

Autoclave reactor

Procedure:

-

In a glovebox, add the β-keto ester substrate and the CPF-PIL catalyst to a glass tube equipped with a magnetic stir bar inside an autoclave.

-

Add methanol as the solvent.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at the specified temperature for the required duration.

-

After the reaction, release the pressure and remove the solvent under reduced pressure.

-

Determine the conversion and enantiomeric excess of the product by chiral gas chromatography.

-

For catalyst recycling, extract the product with diethyl ether, and reuse the remaining ionic liquid phase for the next reaction cycle.[1]

Workflow for Asymmetric Hydrogenation

Chiral Recognition and Separation

The ability of chiral polyethers, particularly chiral crown ethers, to selectively bind enantiomers is the cornerstone of their application in chiral recognition and separation. This property is exploited in various analytical techniques to resolve racemic mixtures.

Chiral Crown Ethers as Stationary Phases in HPLC

Chiral stationary phases (CSPs) based on crown ethers are highly effective for the liquid chromatographic resolution of racemic compounds containing primary amino groups.[2] The enantioselective recognition mechanism relies on the formation of diastereomeric complexes between the protonated primary amino group of the analyte and the chiral cavity of the crown ether.

Quantitative Data: Chiral Recognition and Separation

| Chiral Polyether | Guest Molecule | Solvent/Mobile Phase | Binding Constant (log K) / Separation Factor (α) | Technique | Reference |

| 18-crown-6 | Benzyl ammonium chloride | Methanol | 4.22 - 4.43 | Isothermal Titration Calorimetry | [3] |

| 18-crown-6 | Benzyl ammonium chloride | Water | 1.44 | Isothermal Titration Calorimetry | [3] |

| Chiral lariat (B8276320) crown ether 39 | Hexylamine | DMSO | >5 | UV/NMR Titration | [3] |

| Chirosil RCA(+) (Crown Ether CSP) | 1-(4-bromophenyl)-ethylamine | 0.1% HClO₄ in water/acetonitrile (B52724) | α = 1.2 | HPLC | [4] |

| CROWNPAK CR-I(+) | DL-Serine | HClO₄ (pH 1.0) / ACN (85/15) | Not specified | HPLC | [5] |

Experimental Protocol: HPLC Separation of Primary Amines

This protocol provides a general method for the enantiomeric separation of primary amines using a chiral crown ether-based HPLC column.

Materials and Equipment:

-

HPLC system with UV detector

-

Chiral crown ether column (e.g., CROWNPAK CR-I(+), 3.0 mm i.d. x 150 mm, 5-µm)[5]

-

Racemic primary amine sample

-

Mobile phase: Perchloric acid solution (e.g., pH 1.0) and Acetonitrile (ACN)[5]

-

Filter for mobile phase and sample

Procedure:

-

Prepare the mobile phase by mixing the aqueous acidic solution and acetonitrile in the desired ratio (e.g., 85:15 v/v). Degas the mobile phase.[5]

-

Equilibrate the CROWNPAK CR-I(+) column with the mobile phase at a constant flow rate (e.g., 0.1 mL/min) until a stable baseline is achieved.[5]

-

Set the column temperature (e.g., 25 °C).[5]

-

Prepare a dilute solution of the racemic primary amine in the mobile phase and filter it.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 200 nm).[5]

-

The elution order on a CR(+) column is typically the D-enantiomer followed by the L-enantiomer.[6]

Logical Relationship for Chiral HPLC Separation

Drug Delivery Systems

Chiral polyethers, particularly those based on biocompatible polymers like polyethylene (B3416737) glycol (PEG), are being explored for the development of advanced drug delivery systems. The chirality of these carriers can influence their interaction with biological systems, potentially leading to improved therapeutic outcomes.

Chiral Polyether-Based Nanoparticles for Drug Encapsulation

Amphiphilic block copolymers containing chiral polyether segments can self-assemble into nanoparticles in aqueous media, encapsulating hydrophobic drugs within their core. The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for these systems.

Quantitative Data: Drug Delivery

| Polymer/Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| Polyester-based Nanoparticles (CF-POS-NP) | Caffeic acid | 36.11 ± 1.48 | 28.30 ± 1.81 | [2] |

| Polyester-based Nanoparticles (AD-POS-NP) | Adipic acid | 66.66 ± 4.87 | 99.95 ± 0.04 | [2] |

| PCL-PEG-PCL Polymersomes | Ceftriaxone | Not specified | 17.50 ± 1.17 | [7] |

| PEG-PLGA Nanoparticles (by nanoprecipitation) | FS10 peptide | Not specified | ~60 | [8] |

Note: Data for chiral polyether-specific drug delivery systems is limited; the table includes data for related polyester (B1180765) and PEG-based systems to illustrate typical ranges.

Experimental Protocol: Preparation of Drug-Loaded Chiral Polyether Nanoparticles

This protocol describes a general nanoprecipitation method for formulating drug-loaded nanoparticles from a pre-formed amphiphilic chiral block copolymer (e.g., a chiral polyether-polyester block copolymer).

Materials:

-

Amphiphilic chiral polyether block copolymer

-

Hydrophobic drug

-

Water-miscible organic solvent (e.g., acetone, THF)

-

Deionized water

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve a specific amount of the chiral polyether block copolymer and the hydrophobic drug in the organic solvent.

-

In a separate beaker, add a larger volume of deionized water and stir vigorously.

-

Add the organic polymer/drug solution dropwise to the stirring deionized water. A milky suspension should form, indicating nanoparticle formation.

-

Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

-

The resulting aqueous suspension contains the drug-loaded nanoparticles.

-

The nanoparticles can be collected and purified by centrifugation or dialysis.

-

Characterize the nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Nanoparticle Formulation via Nanoprecipitation

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral recognition of amino acid enantiomers by a crown ether: chiroptical IR-VCD response and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral binaphthol derivatives and their applications in asymmetric alkylation, sulfoxidation and conjugate addition | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 5. hplc.eu [hplc.eu]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 8. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-(+)-tert-Butyl Glycidyl Ether (CAS 130232-97-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(+)-tert-Butyl glycidyl (B131873) ether (S-(+)-tBGE), identified by the CAS number 130232-97-2, is a chiral epoxide of significant interest in synthetic and medicinal chemistry. Its primary utility lies in its role as a versatile chiral building block for the synthesis of complex enantiomerically pure molecules, most notably in the pharmaceutical industry for the production of β-adrenergic blocking agents (beta-blockers). While its applications as a synthetic intermediate are well-established, this guide also delves into its physicochemical properties, synthesis methodologies, and available toxicological data. This document aims to provide a comprehensive technical resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

S-(+)-tBGE is a colorless liquid characterized by the presence of a reactive epoxide ring and a bulky tert-butyl group. These structural features dictate its chemical reactivity and physical characteristics.

| Property | Value | References |

| CAS Number | 130232-97-2 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | [2] |

| Synonyms | S-(+)-tBGE, (+)-tert-Butyl glycidyl ether, (S)-2-(tert-Butoxymethyl)oxirane | [2] |

| Density | 0.917 g/mL at 25 °C | [1] |

| Boiling Point | 150-152 °C | [1] |

| Melting Point | -70 °C | [1] |

| Flash Point | 55 °C | [1] |

Synthesis Protocols

The enantiomerically pure S-(+)-tBGE is most commonly synthesized from the corresponding racemic mixture of tert-butyl glycidyl ether through enzymatic kinetic resolution. This method leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the desired S-(+)-enantiomer.

Enzymatic Kinetic Resolution of Racemic tert-Butyl Glycidyl Ether

Principle: This method relies on the enantioselective acylation of one enantiomer of a racemic alcohol (or in this case, a glycidyl ether which can be hydrolyzed to a diol) by a lipase (B570770) in the presence of an acyl donor. The unreacted enantiomer can then be isolated with high enantiomeric purity.

Experimental Protocol:

-

Materials:

-

Racemic tert-butyl glycidyl ether

-

Immobilized Lipase (e.g., Novozym 435, a Candida antarctica lipase B)

-

Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

To a round-bottom flask, add the racemic tert-butyl glycidyl ether and the anhydrous organic solvent.

-

Add the acylating agent to the solution. The molar ratio of the acylating agent to the substrate is typically around 0.5 to 0.6 equivalents to achieve a conversion of approximately 50%.

-

Add the immobilized lipase to the reaction mixture. The amount of enzyme can range from 10-50 mg per mmol of the substrate.

-

Stir the reaction mixture at a controlled temperature, usually between room temperature and 40°C.

-

Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of the remaining glycidyl ether and the formed ester.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

-

The unreacted S-(+)-tert-butyl glycidyl ether can be separated from the acylated R-(-)-enantiomer by column chromatography or distillation.

-

The enantiomeric excess of the purified S-(+)-tBGE should be determined by chiral GC or HPLC.

-

Logical Workflow for Synthesis:

Figure 1: General workflow for the synthesis of S-(+)-tBGE via enzymatic kinetic resolution.

Biological Activity and Toxicology

The biological activity of S-(+)-tBGE is primarily of interest in the context of its potential toxicity and its role as a building block for pharmacologically active molecules. Glycidyl ethers, as a class of compounds, are known to be reactive due to the strained epoxide ring, which can undergo nucleophilic attack by biological macromolecules such as DNA and proteins.

Cytotoxicity and Mutagenicity

While specific quantitative data for the S-(+)-enantiomer is limited in publicly available literature, studies on the general class of glycidyl ethers, including tert-butyl glycidyl ether (tBGE), indicate potential cytotoxic and mutagenic effects. In vitro studies have suggested that glycidyl ethers can induce unscheduled DNA synthesis in human lymphocytes, which is an indicator of DNA damage and repair[1][3].

General Mechanism of Action: The primary mode of action for the biological effects of glycidyl ethers is believed to be the nucleophilic ring-opening of the epoxide group[1]. This reaction can lead to the alkylation of nucleophilic sites on cellular macromolecules.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (+)-tert-Butyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-tert-Butyl glycidyl (B131873) ether is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in determining the efficacy and safety of the final product. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-tert-butyl glycidyl ether, focusing on the highly efficient Jacobsen hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is most effectively achieved through a two-step process:

-

Synthesis of Racemic tert-Butyl Glycidyl Ether: The precursor, a racemic mixture of tert-butyl glycidyl ether, is synthesized from tert-butanol (B103910) and epichlorohydrin (B41342).

-

Hydrolytic Kinetic Resolution (HKR): The racemic mixture is then subjected to a hydrolytic kinetic resolution catalyzed by a chiral (salen)cobalt(III) complex. This process selectively hydrolyzes one enantiomer, leaving the desired enantiomer unreacted and in high enantiomeric excess. Using the (R,R)-Jacobsen catalyst, the (R)-enantiomer of tert-butyl glycidyl ether is preferentially hydrolyzed, allowing for the recovery of the unreacted (+)-(S)-tert-butyl glycidyl ether with high optical purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Please note that specific yields and enantiomeric excess can vary based on reaction scale and optimization of conditions.

| Step | Reactants | Product | Catalyst | Typical Yield | Enantiomeric Excess (ee) |

| 1. Synthesis of Racemic Epoxide | tert-Butanol, Epichlorohydrin, Sodium Hydroxide (B78521) | (±)-tert-Butyl Glycidyl Ether | - | 70-85% | N/A (racemic) |

| 2. Hydrolytic Kinetic Resolution | (±)-tert-Butyl Glycidyl Ether, Water | (+)-(S)-tert-Butyl Glycidyl Ether | (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III) acetate | ~45% (of theoretical maximum 50%) | >99% |

Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-tert-Butyl Glycidyl Ether

This protocol describes the synthesis of the racemic starting material for the kinetic resolution.

Materials:

-

tert-Butanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add tert-butanol and an excess of epichlorohydrin (which can also serve as the solvent).

-

With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide dropwise. The reaction is exothermic and the temperature should be maintained between 60-80°C.

-

After the addition is complete, continue stirring the mixture at the set temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and remove the excess epichlorohydrin by distillation under reduced pressure.

-

Dissolve the residue in an organic solvent such as toluene and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine to remove inorganic salts and residual base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude racemic tert-butyl glycidyl ether.

-

The crude product can be further purified by vacuum distillation.

Protocol 2: Enantioselective Synthesis of (+)-(S)-tert-Butyl Glycidyl Ether via Hydrolytic Kinetic Resolution (HKR)

This protocol details the Jacobsen hydrolytic kinetic resolution of racemic tert-butyl glycidyl ether to obtain the desired (+)-(S)-enantiomer.[1][2]

Materials:

-

Racemic (±)-tert-Butyl Glycidyl Ether

-

(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

-

Glacial acetic acid

-

Toluene (or other suitable solvent)

-

Deionized water

-

Dichloromethane (B109758) (DCM) or Methyl tert-butyl ether (MTBE) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask with magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Procedure:

Catalyst Activation:

-

In a flask, dissolve the (R,R)-(salen)Co(II) complex in toluene.

-

Add one equivalent of glacial acetic acid to the solution.

-

Stir the solution in the presence of air for approximately 30 minutes. The color of the solution will change from orange-red to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species.

-

Remove the solvent under reduced pressure to obtain the (R,R)-(salen)Co(III)OAc catalyst as a solid.

Kinetic Resolution:

-

To a round-bottom flask, add the racemic (±)-tert-butyl glycidyl ether.

-

Add the activated (R,R)-(salen)Co(III)OAc catalyst (typically 0.2-2.0 mol% relative to the racemate).

-

Add 0.5 to 0.55 equivalents of deionized water relative to the total moles of the racemic epoxide. The reaction can often be run neat (without additional solvent).